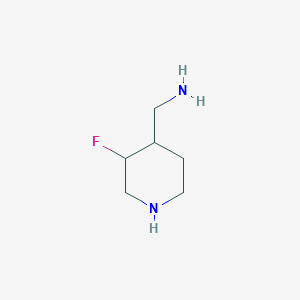
(3-Fluoropiperidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoropiperidin-4-yl)methanamine is an organic compound with the molecular formula C₆H₁₃FN₂. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a fluorine atom at the third position and a methanamine group at the fourth position of the piperidine ring. This compound is of interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropiperidin-4-yl)methanamine typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom into the piperidine ring.
Amination: Introduction of the methanamine group.
For example, a typical synthesis might start with the fluorination of piperidine to obtain 3-fluoropiperidine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoropiperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(3-Fluoropiperidin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential effects on neurotransmitter receptors and other biological targets.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of (3-Fluoropiperidin-4-yl)methanamine is closely tied to its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, such as the 5-HT₂A receptor. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoropyridin-4-yl)methanamine: Similar in structure but contains a pyridine ring instead of a piperidine ring.
(3-Fluoropiperidin-3-yl)methanamine: Similar but with the fluorine atom at the third position of the piperidine ring.
Uniqueness
(3-Fluoropiperidin-4-yl)methanamine is unique due to the specific positioning of the fluorine atom and the methanamine group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3-fluoropiperidin-4-yl)methanamine |
InChI |
InChI=1S/C6H13FN2/c7-6-4-9-2-1-5(6)3-8/h5-6,9H,1-4,8H2 |
InChI Key |
ZPPDZSXRYPDLGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















